6-Methylthioinosine

Description

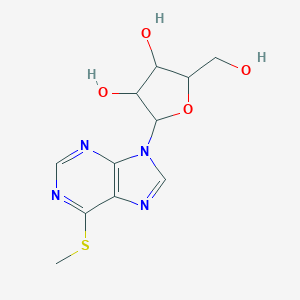

Structure

3D Structure

Propriétés

IUPAC Name |

2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4S/c1-20-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)19-11/h3-5,7-8,11,16-18H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRFDHHANOYUTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30859341 | |

| Record name | 6-(Methylsulfanyl)-9-pentofuranosyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13153-62-3, 15397-51-0, 342-69-8 | |

| Record name | NSC408753 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC95103 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methylthioinosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methylthioinosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Metabolic Pathways and Biotransformation of 6 Methylthioinosine Nucleotides

Formation of 6-Methylthioinosine (B81876) Monophosphate (MeTIMP) from Thiopurine Prodrugs

Thiopurine prodrugs, such as azathioprine (B366305) (AZA) and 6-mercaptopurine (B1684380) (6-MP), undergo extensive intracellular biotransformation to exert their effects. diva-portal.orgmdpi.com Azathioprine is first converted non-enzymatically to 6-MP. bmj.com Subsequently, 6-MP is metabolized through three competing enzymatic pathways. bmj.commdpi.comencyclopedia.pub One of these crucial pathways is initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts 6-MP into 6-thioinosine 5'-monophosphate (6-TIMP). mdpi.comnih.govnih.gov

Once formed, 6-TIMP serves as a key intermediate at a metabolic branch point. nih.gov It can either proceed down the pathway to form cytotoxic 6-thioguanine (B1684491) nucleotides (6-TGNs) or be methylated by the enzyme thiopurine S-methyltransferase (TPMT). mdpi.commdpi.comencyclopedia.pub The S-methylation of 6-TIMP by TPMT results in the formation of 6-methylthioinosine monophosphate (MeTIMP), also known as 6-methylmercaptopurine (B131649) ribonucleotide (6-MMPR). mdpi.commdpi.comresearchgate.net This metabolite, MeTIMP, is a potent inhibitor of de novo purine (B94841) synthesis, a key mechanism contributing to the immunosuppressive effects of thiopurines. aacrjournals.orgmdpi.comhmdb.canih.gov

Subsequent Phosphorylation to 6-Methylthioinosine Di- and Triphosphates (MeTIDP, MeTITP)

Following its formation, 6-methylthioinosine monophosphate (MeTIMP) can undergo further phosphorylation. mdpi.com This process involves the sequential addition of phosphate (B84403) groups, catalyzed by cellular kinases. diva-portal.orgmdpi.com MeTIMP is first phosphorylated to 6-methylthioinosine 5'-diphosphate (MeTIDP). diva-portal.orgmdpi.commdpi.com A second phosphorylation step then converts MeTIDP into 6-methylthioinosine 5'-triphosphate (MeTITP). diva-portal.orgmdpi.commdpi.com Together, MeTIMP, MeTIDP, and MeTITP are collectively referred to as 6-methylmercaptopurine ribonucleotides (6-MMPR). mdpi.comresearchgate.net While MeTIMP is a known inhibitor of purine synthesis, 6-methylthioinosine 5'-triphosphate (MeTITP) is also recognized for its ability to inhibit the same pathway. mdpi.com

| Metabolite | Precursor | Key Enzyme(s) |

| 6-Methylthioinosine Monophosphate (MeTIMP) | 6-Thioinosine Monophosphate (6-TIMP) | Thiopurine S-Methyltransferase (TPMT) |

| 6-Methylthioinosine Diphosphate (B83284) (MeTIDP) | MeTIMP | Kinases |

| 6-Methylthioinosine Triphosphate (MeTITP) | MeTIDP | Kinases |

Enzymatic Regulation of 6-Methylthioinosine Nucleotide Levels

The intracellular concentrations of 6-methylthioinosine nucleotides are tightly regulated by the interplay of several key enzymes. The activity of these enzymes dictates the metabolic fate of thiopurine prodrugs, influencing the balance between the formation of methylated metabolites like MeTIMP and the cytotoxic 6-thioguanine nucleotides (6-TGNs).

Thiopurine S-methyltransferase (TPMT) is a central enzyme in thiopurine metabolism, catalyzing the S-methylation of both 6-MP and its nucleotide metabolite, 6-TIMP. mdpi.comnih.govmedlineplus.gov The methylation of 6-TIMP by TPMT directly produces 6-methylthioinosine monophosphate (MeTIMP). mdpi.comnih.govresearchgate.net Therefore, the activity level of TPMT is a critical determinant of MeTIMP production. researchgate.net Individuals with higher TPMT activity tend to shunt thiopurine metabolism towards the formation of methylated metabolites, potentially leading to higher concentrations of MeTIMP. naspghan.org Conversely, genetic polymorphisms in the TPMT gene can lead to reduced or deficient enzyme activity in a segment of the population, which alters the metabolic profile. medlineplus.govresearchgate.net In such cases, less 6-TIMP is converted to MeTIMP, making more substrate available for the alternative pathway that produces 6-TGNs. researchgate.net This demonstrates the pivotal role of TPMT in balancing the production of MeTIMP against other active thiopurine metabolites. researchgate.netnih.gov

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is responsible for the initial and essential anabolic step in the activation of thiopurines. nih.gov This enzyme converts 6-mercaptopurine (6-MP) into 6-thioinosine 5'-monophosphate (6-TIMP). bmj.commdpi.comnih.govnih.gov This conversion is a prerequisite for the subsequent formation of both MeTIMP and the 6-TGNs. nih.govresearchgate.net Therefore, HGPRT activity directly influences the size of the 6-TIMP pool that serves as the substrate for both TPMT and IMPDH. encyclopedia.pubresearchgate.net Variations in HGPRT activity could thus indirectly affect the rate of MeTIMP formation by controlling the availability of its immediate precursor, 6-TIMP. nih.gov

Inosine-5'-monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme positioned at a critical juncture in purine metabolism. nih.govresearchgate.net In the context of thiopurine biotransformation, IMPDH competes with TPMT for their common substrate, 6-thioinosine monophosphate (6-TIMP). nih.govresearchgate.netresearchgate.netdiva-portal.org While TPMT methylates 6-TIMP to form MeTIMP, IMPDH catalyzes the conversion of 6-TIMP to 6-thioxanthosine (B11829551) 5'-monophosphate (6-TXMP), which is a step towards the formation of the therapeutically active 6-thioguanine nucleotides (6-TGNs). mdpi.comnih.govmdpi.com

The activity of IMPDH can therefore significantly influence the metabolic flux. Low IMPDH activity may lead to an accumulation of 6-TIMP, making more of the substrate available for methylation by TPMT, which could result in higher MeTIMP concentrations. researchgate.netresearchgate.net Indeed, studies have shown a negative correlation between IMPDH activity and MeTIMP levels, suggesting that lower IMPDH activity could predispose individuals to higher concentrations of methylated metabolites. researchgate.netnih.gov This enzymatic competition highlights IMPDH's crucial role in modulating the balance between the two major thiopurine metabolic pathways. nih.gov

Methylthioadenosine phosphorylase (MTAP) is an enzyme involved in the salvage pathway of purines and methionine. tandfonline.com Its relevance to 6-methylthioinosine is linked to its influence on the cellular sensitivity to inhibitors of de novo purine synthesis (DNPS), such as MeTIMP. aacrjournals.orgnih.govnih.gov MTAP is frequently deleted in various cancers, rendering these cells more dependent on DNPS for survival. aacrjournals.orgnih.gov

MeTIMP is a potent inhibitor of DNPS. aacrjournals.orgnih.gov In cells lacking MTAP (MTAP-deficient), the inhibition of this crucial pathway by MeTIMP is more profound. aacrjournals.orgnih.gov Research has shown that MTAP-deficient cancer cell lines exhibit markedly higher sensitivity to 6-MP, the precursor to MeTIMP, compared to cells with functional MTAP. aacrjournals.orgnih.govresearchgate.net This increased sensitivity is attributed to the cytotoxic effects of DNPS inhibition by MeTIMP. aacrjournals.orgresearchgate.net Therefore, the status of MTAP in a cell can significantly impact the biological consequences of MeTIMP formation, suggesting that the effectiveness of thiopurines via their methylated metabolites may be greater in MTAP-deleted tumors. aacrjournals.orgnih.gov

| Enzyme | Role in 6-Methylthioinosine Metabolism | Impact of Activity Level on MeTIMP |

| Thiopurine S-Methyltransferase (TPMT) | Directly methylates 6-TIMP to form MeTIMP. nih.govresearchgate.net | High TPMT activity increases MeTIMP formation. researchgate.netnaspghan.org |

| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | Converts 6-MP to 6-TIMP, the precursor of MeTIMP. mdpi.comnih.gov | Activity dictates the availability of substrate for MeTIMP synthesis. |

| Inosine-5'-Monophosphate Dehydrogenase (IMPDH) | Competes with TPMT for the 6-TIMP substrate. nih.govresearchgate.net | Low IMPDH activity may increase substrate for TPMT, raising MeTIMP levels. researchgate.net |

| Methylthioadenosine Phosphorylase (MTAP) | Influences cellular reliance on de novo purine synthesis (DNPS), which is inhibited by MeTIMP. aacrjournals.orgnih.gov | MTAP deficiency increases cellular sensitivity to the effects of MeTIMP. aacrjournals.orgnih.govresearchgate.net |

Contribution of Other Enzymes: Xanthine (B1682287) Oxidase (XO), Guanosine (B1672433) Monophosphate Synthetase (GMPS), Nucleoside Diphosphate Kinase (NDPK)

Xanthine Oxidase (XO) Xanthine Oxidase is a key enzyme in purine degradation, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. In the context of thiopurine metabolism, XO acts as a major catabolic enzyme for 6-mercaptopurine (6-MP), converting it to the inactive metabolite 6-thiouric acid. ump.edu.plresearchgate.net This catabolic reaction competes directly with the anabolic pathway that leads to the formation of TIMP and subsequently MeTIMP. ump.edu.pl Therefore, the activity of XO significantly influences the fraction of a 6-MP dose that is available for conversion into MeTIMP and the cytotoxic 6-thioguanine nucleotides (6-TGNs). Inhibition of XO by drugs like allopurinol (B61711) blocks the catabolism of 6-MP, leading to increased plasma levels of 6-MP and shunting its metabolism towards the anabolic pathways, which can alter the concentration of MeTIMP in red blood cells. nih.gov

Guanosine Monophosphate Synthetase (GMPS) Guanosine Monophosphate Synthetase (GMPS) is an essential enzyme in the de novo purine biosynthesis pathway, responsible for the conversion of xanthosine (B1684192) monophosphate (XMP) to guanosine monophosphate (GMP). Its role in thiopurine metabolism is part of the pathway that converts TIMP into the therapeutically active 6-TGNs. Following the conversion of TIMP to 6-thioxanthosine monophosphate (6-TXMP) by inosine (B1671953) monophosphate dehydrogenase (IMPDH), GMPS catalyzes the amination of 6-TXMP to form 6-thioguanosine (B559654) monophosphate (6-TGMP). researchgate.netfigshare.comresearchgate.netplos.org While GMPS does not directly act on MeTIMP, its activity is part of a competing metabolic branch. Furthermore, MeTIMP is a strong inhibitor of de novo purine synthesis, thus reducing the pool of natural purine nucleotides, including the substrates and products of GMPS. researchgate.net

Nucleoside Diphosphate Kinase (NDPK) Nucleoside Diphosphate Kinases (NDPKs) are housekeeping enzymes that catalyze the transfer of a terminal phosphate group from nucleoside triphosphates (like ATP) to nucleoside diphosphates (NDPs), maintaining the intracellular balance of nucleoside triphosphates. uniprot.orgebi.ac.uk In the metabolic pathway of 6-methylthioinosine, kinases are responsible for the sequential phosphorylation of MeTIMP to 6-methylthioinosine diphosphate (MeTIDP) and subsequently to 6-methylthioinosine triphosphate (MeTITP). researchgate.net NDPK is specifically implicated in the phosphorylation of other thiopurine diphosphates, such as the conversion of 6-thioguanosine diphosphate (TGDP) to 6-thioguanosine triphosphate (TGTP). nih.gov It is presumed to catalyze the phosphorylation of MeTIDP to MeTITP as well, which are collectively known as 6-methylmercaptopurine ribonucleotides (6-MMPR). researchgate.net

Table 1: Enzyme Contributions to Thiopurine Metabolic Pathways

| Enzyme | Abbreviation | Role in Pathways Influencing 6-Methylthioinosine Nucleotide Metabolism | Direct Substrate(s) |

|---|---|---|---|

| Xanthine Oxidase | XO | Catabolizes 6-mercaptopurine, reducing the substrate pool available for MeTIMP formation. ump.edu.plresearchgate.net | 6-Mercaptopurine, 6-Thioxanthosine ump.edu.plresearchgate.net |

| Guanosine Monophosphate Synthetase | GMPS | Converts 6-thioxanthosine monophosphate to 6-thioguanosine monophosphate, a competing pathway to MeTIMP accumulation. researchgate.netresearchgate.net | 6-Thioxanthosine Monophosphate (6-TXMP) researchgate.net |

| Nucleoside Diphosphate Kinase | NDPK | Catalyzes the phosphorylation of thiopurine diphosphates to triphosphates, including the likely conversion of MeTIDP to MeTITP. researchgate.netebi.ac.uknih.gov | Nucleoside diphosphates (e.g., TGDP, likely MeTIDP) nih.gov |

Interconversion Pathways and Purine Salvage Mechanisms

The formation of 6-methylthioinosine and its nucleotides is fundamentally dependent on the purine salvage pathway. This pathway reclaims purine bases and nucleosides from degradative processes. Thiopurine drugs like 6-MP are designed as purine antimetabolites that exploit this pathway for their activation. hmdb.ca

The process begins with the conversion of 6-MP into 6-thioinosine monophosphate (TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT), using phosphoribosyl pyrophosphate as a co-substrate. hmdb.cafigshare.com TIMP is a critical branchpoint. It can be methylated by thiopurine S-methyltransferase (TPMT) to form 6-methylthioinosine monophosphate (MeTIMP), or it can be converted via a two-step process involving IMPDH and GMPS to form 6-TGMP. researchgate.netresearchgate.net

Thiopurine methylation, which occurs at the nucleotide, nucleoside, and base levels, is a significant metabolic route. nih.gov The formation of MeTIMP from TIMP is a key interconversion step. MeTIMP and its phosphorylated derivatives (MeTIDP, MeTITP) are themselves considered active metabolites, primarily through their potent, non-competitive inhibition of de novo purine synthesis. researchgate.netump.edu.pl

In some pathogenic organisms, such as Plasmodium falciparum, the purine salvage pathway has unique features. These organisms utilize 5'-methylthioinosine (B12296304) (MTI) as a precursor for nucleic acid synthesis. osti.govplos.org In their novel recycling pathway, adenosine (B11128) deaminase converts 5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis, into MTI. plos.orgresearchgate.net Subsequently, purine nucleoside phosphorylase (PNP) converts MTI into hypoxanthine, which is then salvaged. plos.orgresearchgate.netuniprot.org This highlights a different biological role for a structurally similar compound compared to the 6-MTI metabolite observed in human thiopurine metabolism.

Table 2: Purine Salvage and Interconversion Steps

| Starting Compound | Enzyme | Resulting Compound | Pathway Significance |

|---|---|---|---|

| 6-Mercaptopurine (6-MP) | HPRT | 6-Thioinosine Monophosphate (TIMP) | Anabolic activation of 6-MP via the purine salvage pathway. researchgate.netresearchgate.net |

| 6-Thioinosine Monophosphate (TIMP) | TPMT | 6-Methylthioinosine Monophosphate (MeTIMP) | Interconversion to a potent inhibitor of de novo purine synthesis. researchgate.nethmdb.ca |

| 6-Thioinosine Monophosphate (TIMP) | IMPDH / GMPS | 6-Thioguanosine Monophosphate (TGMP) | Interconversion to the precursors of cytotoxic 6-thioguanine nucleotides. researchgate.netresearchgate.net |

| 6-Methylthioinosine Diphosphate (MeTIDP) | Kinases (e.g., NDPK) | 6-Methylthioinosine Triphosphate (MeTITP) | Further phosphorylation of the methylated metabolite. researchgate.net |

Molecular and Cellular Mechanisms of Action of 6 Methylthioinosine and Its Phosphorylated Derivatives

Inhibition of De Novo Purine (B94841) Synthesis (DNPS) by 6-Methylthioinosine (B81876) Monophosphate (MeTIMP)

6-Methylthioinosine monophosphate (MeTIMP), a key metabolite of 6-mercaptopurine (B1684380) (6-MP), is a potent inhibitor of the de novo purine synthesis (DNPS) pathway. researchgate.netnih.govcancer.gov This pathway is crucial for the production of purine nucleotides, which are essential building blocks for DNA and RNA. nih.govchemicalbook.com The primary mechanism of MeTIMP's inhibitory action is through feedback inhibition of the enzyme phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase). chemicalbook.comnih.gov This enzyme catalyzes the first committed step in the purine biosynthetic pathway. chemicalbook.com By inhibiting this initial reaction, MeTIMP effectively halts the entire downstream synthesis of purine nucleotides, leading to their depletion. nih.gov This depletion of purine nucleotides subsequently diminishes DNA and RNA synthesis. nih.gov

The formation of MeTIMP is considered a significant pathway contributing to the cytotoxic effects of thiopurines, particularly in cells with highly active de novo purine synthesis. nih.gov For instance, studies in Ehrlich ascites tumor cells and other cancer cell lines have demonstrated that MeTIMP effectively blocks this pathway. nih.govnih.gov The cytotoxicity of DNPS inhibitors is notably influenced by the status of the enzyme methylthioadenosine phosphorylase (MTAP); cells deficient in MTAP are entirely dependent on DNPS for purine synthesis and are thus hypersensitive to inhibitors like MeTIMP. nih.gov

| Enzyme/Process | Effect of MeTIMP | Consequence | References |

| PRPP Amidotransferase | Potent Feedback Inhibition | Blocks the first committed step of DNPS | chemicalbook.comnih.gov |

| De Novo Purine Synthesis (DNPS) | Overall Inhibition | Depletion of purine nucleotide pools | researchgate.netnih.govnih.gov |

| DNA and RNA Synthesis | Diminished | Impaired cell proliferation and function | nih.gov |

Comparative Analysis of DNPS Inhibition with Other Thiopurine Metabolites

The various metabolites of thiopurine drugs, such as 6-mercaptopurine (6-MP) and 6-thioguanine (B1684491) (6-TG), differ in their capacity to inhibit de novo purine synthesis (DNPS). researchgate.netnih.gov MeTIMP, derived from 6-MP, is recognized as a particularly effective inhibitor of this pathway. researchgate.netaacrjournals.org In contrast, the primary active metabolites of 6-TG, the thioguanine nucleotides (TGNs), are less potent inhibitors of DNPS. nih.gov

Research comparing the effects of 6-MP and 6-TG suggests that the inhibition of DNPS is a more prominent mechanism of action for 6-MP, largely due to its conversion to MeTIMP. nih.gov Studies using methylmercaptopurine riboside (MeMPR), which is converted directly to MeTIMP intracellularly, have confirmed that this specific metabolite is responsible for the potent inhibition of DNPS, an effect not observed to the same extent with 6-TG metabolites. aacrjournals.org This difference in DNPS inhibition contributes to the distinct cytotoxic profiles of 6-MP and 6-TG. While cytotoxicity from 6-TG is primarily attributed to the incorporation of deoxythioguanosine nucleotides into DNA, a major component of 6-MP's cytotoxicity stems from the DNPS inhibition caused by MeTIMP. nih.gov

Perturbation of Adenine (B156593) and Guanine (B1146940) Nucleotide Pool Homeostasis

The inhibition of de novo purine synthesis (DNPS) by 6-methylthioinosine monophosphate (MeTIMP) leads to a significant disruption of the intracellular balance of adenine and guanine nucleotides. nih.gov By blocking the production of inosine (B1671953) monophosphate (IMP), the common precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), MeTIMP causes a depletion of these crucial purine nucleotides. nih.govchemicalbook.com This leads to a state of purine starvation, which in turn hampers the synthesis of DNA and RNA. nih.gov

Furthermore, the blockage of DNPS by MeTIMP leads to an accumulation of its substrate, phosphoribosyl pyrophosphate (PRPP). nih.gov Elevated PRPP levels can stimulate pyrimidine (B1678525) biosynthesis, creating an imbalance between purine and pyrimidine nucleotide pools. This disruption in nucleotide homeostasis can inhibit cell growth and, with prolonged exposure, may lead to cell death. nih.gov

Contribution to Cellular Antiproliferative Effects in Research Models

The inhibition of de novo purine synthesis and the resulting nucleotide pool imbalance by 6-methylthioinosine and its phosphorylated derivatives are key contributors to their antiproliferative effects observed in various research models. researchgate.net The cytotoxic effects of 6-methylthioinosine have been demonstrated in cultured rat hepatoma cells. nih.gov Studies suggest that the antiproliferative action of the methylthio derivatives occurs through a mechanism distinct from that of thio-derivatives like 6-thioguanine. nih.gov

The antiproliferative activity has been observed in multiple cancer cell lines. For instance, 6-mercaptopurine, the precursor of 6-methylthioinosine, impedes cell proliferation by interfering with DNA synthesis and transcription. researchgate.net Its metabolites inhibit the growth of highly aggressive breast cancer cells. researchgate.net The effectiveness of these compounds is particularly pronounced in rapidly dividing cells, such as cancer and immune cells, which have a high demand for nucleotides. youtube.com The inhibition of purine biosynthesis by methylated ribonucleotides like MeTIMP exerts a significant antimetabolic and antiproliferative effect on these cells. researchgate.net

Modulation of Intracellular Signaling Pathways (e.g., Rac1 Activation in relation to thiopurines)

In the broader context of thiopurine action, metabolites other than 6-methylthioinosine have been shown to modulate critical intracellular signaling pathways. A key example is the inhibition of the activation of Ras-related C3 botulinum toxin substrate 1 (Rac1), a small GTPase essential for various cellular processes, including T-cell activation. nih.govnih.gov

Specifically, the azathioprine (B366305) metabolite 6-thioguanine triphosphate (6-Thio-GTP) acts as the modulating agent. jci.orgjci.org In primary human CD4+ T lymphocytes, 6-Thio-GTP binds to Rac1 in place of guanosine triphosphate (GTP). nih.govjci.org This binding competitively antagonizes the normal activation of Rac1, which is mediated by the Rho-specific guanine nucleotide exchange factor (RhoGEF), Vav. nih.govnih.gov The suppression of Rac1 activation blocks downstream signaling cascades, including the activation of mitogen-activated protein kinase kinase (MEK) and NF-κB, ultimately converting a costimulatory signal into an apoptotic one. jci.orgjci.org This mechanism, which leads to the apoptosis of activated T-cells, is considered central to the immunosuppressive effects of thiopurines. nih.govjci.org While Rac1 is a primary target, other Rho GTPases like RhoA and Cdc42 also possess the motif targeted by 6-Thio-GTP. nih.gov

Role in Regulating DNA Methylation Status (in the broader context of thiopurines)

Thiopurine drugs, including the precursors to 6-methylthioinosine, can influence the epigenetic landscape by altering DNA methylation status. nih.govresearchgate.net This effect is linked to the metabolism of thiopurines, which involves methylation reactions that consume the universal methyl donor, S-adenosylmethionine (SAM). researchgate.netnih.govaacrjournals.org The enzyme thiopurine S-methyltransferase (TPMT) catalyzes the methylation of 6-mercaptopurine and its metabolites, converting SAM to S-adenosylhomocysteine (SAH) in the process. researchgate.netnih.gov

Photochemical Relaxation Pathways and Photoinduced Processes of S⁶-Methylthioinosine

S⁶-Methylthioinosine, a byproduct of the enzymatic reactions of sulfur-substituted prodrugs, exhibits distinct photochemical behavior upon absorption of UVB radiation. rsc.orgnih.gov Its photochemistry has been investigated using broadband transient absorption spectroscopy to understand if its light absorption could pose a threat to cells. rsc.orgresearchgate.net

Research shows that S⁶-methylation alters the electronic relaxation mechanisms compared to its parent compounds. rsc.orgnih.gov Specifically, the methylation at the S⁶ position leads to two significant changes:

It decreases the rate at which the molecule populates its lowest-energy triplet state. rsc.orgnih.gov

It causes a blueshift (a shift to shorter wavelengths) in the ground-state absorption spectrum when compared to sulfur-substituted prodrugs and the 6-thioguanosine (B559654) metabolite. rsc.orgnih.gov

These findings provide insight into the relationship between structural modifications of the purine chromophore and its electronic relaxation pathways, highlighting how a small chemical change like S⁶-methylation can significantly alter the photo-induced processes of these biological molecules. rsc.orgnih.gov

| Photochemical Property | Effect of S⁶-Methylation on Inosine Backbone | Comparison Group | References |

| Population of Lowest-Energy Triplet State | Decreased rate | Sulfur-substituted prodrugs, 6-thioguanosine | rsc.orgnih.gov |

| Ground-State Absorption Spectrum | Blueshift (shift to shorter wavelength) | Sulfur-substituted prodrugs, 6-thioguanosine | rsc.orgnih.gov |

Mechanisms of Action as a Cyclic Nucleotide Analogue (for 6-Methylthioinosine-3',5'-cyclic monophosphate)

6-Methylthioinosine-3',5'-cyclic monophosphate (6-MT-cAMP), a cyclic nucleotide analogue of adenosine 3',5'-cyclic monophosphate (cAMP), exerts its biological effects by interacting with the core components of the cyclic nucleotide signaling cascade. This includes the primary effector proteins, such as protein kinase A (PKA) and protein kinase G (PKG), and the enzymes responsible for signal termination, the phosphodiesterases (PDEs). The substitution of a methylthio group at the 6-position of the purine ring alters its interaction with these proteins compared to the endogenous cyclic nucleotides, cAMP and cGMP.

Research indicates that the cellular activity of 6-MT-cAMP is significantly influenced by its metabolic conversion. Studies on related thiopurine cyclic nucleotides in rat hepatoma cells have suggested that the cytotoxic effects are largely attributable to their conversion to the corresponding 5'-monophosphate form, a process that is enhanced in the presence of phosphodiesterase inhibitors. nih.gov This suggests that 6-MT-cAMP can be hydrolyzed by PDEs, and its ultimate biological impact may be a composite of the actions of the cyclic form and its metabolites.

While specific activation constants for 6-MT-cAMP with PKA and PKG are not extensively documented in publicly available literature, the behavior of other 6-substituted cAMP analogs provides valuable insights. For instance, modifications at the N6-position of cAMP are known to influence the affinity for the different regulatory subunits of PKA, with a noted preference for binding site A. nih.gov This suggests that 6-MT-cAMP likely functions as an activator of PKA, initiating the downstream phosphorylation cascade.

Furthermore, the inhibitory potential of 6-MT-cAMP against various phosphodiesterase isozymes is a critical aspect of its mechanism. By inhibiting PDEs, 6-MT-cAMP can elevate the intracellular levels of endogenous cAMP and cGMP, thereby amplifying the signaling pathways they regulate. The specific inhibitory profile against different PDE families would determine the precise cellular response.

The following tables summarize the known and inferred interactions of 6-Methylthioinosine-3',5'-cyclic monophosphate with key components of the cyclic nucleotide signaling pathway, based on available research and the established structure-activity relationships of related compounds.

Interaction with Cyclic Nucleotide-Dependent Protein Kinases

| Kinase | Reported or Inferred Activity | Research Findings |

| Protein Kinase A (PKA) | Likely Activator | Based on the structure-activity relationships of 6-substituted cAMP analogs, which show a preference for the N6-position binding site on the PKA regulatory subunit, 6-MT-cAMP is expected to activate PKA. nih.gov |

| Protein Kinase G (PKG) | Activity Not Well Characterized | Specific data on the direct activation of PKG by 6-MT-cAMP is limited. |

Interaction with Phosphodiesterases (PDEs)

| PDE Isozyme Family | Reported or Inferred Activity | Research Findings |

| General PDEs | Substrate / Potential Inhibitor | Studies on related thiopurine cyclic nucleotides suggest that 6-MT-cAMP is likely hydrolyzed by phosphodiesterases. Its cytotoxicity is enhanced by PDE inhibitors, indicating that it may also act as a competitive inhibitor of these enzymes. nih.gov |

Preclinical Research and in Vitro Investigation of 6 Methylthioinosine

Application in Established Cellular Models for Mechanistic Elucidation

In vitro studies utilizing a variety of human cell lines have provided a foundational understanding of the biological impact of 6-methylthioinosine (B81876), often in the context of its precursor, 6-mercaptopurine (B1684380).

Leukemia cell lines have been pivotal in demonstrating the cytotoxic and antiproliferative effects of thiopurines, with a significant focus on the role of 6-methylthioinosine and its derivatives.

Jurkat Cells: This T-lymphoblastic leukemia cell line has been extensively used to study the mechanisms of thiopurine-induced cytotoxicity. Research has shown that Jurkat cells are sensitive to 6-MP, and this sensitivity is linked to the inhibition of de novo purine (B94841) synthesis by MeTIMP, the phosphorylated form of 6-methylthioinosine. nih.govnih.gov Studies have also utilized Jurkat cells to investigate the induction of oxidative stress by thiopurines, demonstrating that treatment can lead to an increase in reactive oxygen species (ROS). nih.govresearchgate.net

K-562 and THP-1 Cells: These myeloid leukemia cell lines are also employed in cancer research to evaluate the efficacy of various therapeutic agents. While direct studies focusing exclusively on 6-methylthioinosine in K-562 and THP-1 cells are less common, they are standard models for assessing the antiproliferative effects of anticancer compounds, including thiopurines and their derivatives. researchgate.netresearchgate.net

| Cell Line | Cell Type | Key Research Application for Thiopurines |

| Jurkat | T-lymphoblastic leukemia | Mechanistic studies of cytotoxicity, inhibition of purine synthesis, induction of oxidative stress. nih.govnih.govnih.gov |

| K-562 | Chronic myelogenous leukemia | General antiproliferative and differentiation studies. |

| THP-1 | Acute monocytic leukemia | General antiproliferative and apoptosis studies. researchgate.netresearchgate.net |

The investigation of thiopurine metabolites has extended to solid tumor cell lines, revealing potential therapeutic applications beyond hematological malignancies.

A549 Cells: This human lung adenocarcinoma cell line has been used in studies comparing the sensitivity to 6-MP in the presence and absence of the enzyme methylthioadenosine phosphorylase (MTAP). These studies have highlighted that sensitivity to methyl mercaptopurine riboside, which is intracellularly converted to MeTIMP, is markedly higher in MTAP-deficient A549 cells. nih.govnih.gov This suggests that the antiproliferative effects are, at least in part, mediated by the inhibition of de novo purine synthesis by MeTIMP.

SK-BR-3 Breast Cancer Cells: This human breast cancer cell line is a common model for studying the efficacy of anticancer drugs. While direct studies on 6-methylthioinosine in SK-BR-3 cells are not extensively documented, the cell line is known to be resistant to 6-thioguanine (B1684491), another thiopurine, to some extent. acs.org This highlights the importance of understanding the metabolic pathways, including the formation of 6-methylthioinosine, in determining drug efficacy in different cancer types.

Vascular smooth muscle cells are critical in maintaining vascular health, and their abnormal proliferation is a hallmark of vascular diseases like atherosclerosis. In vitro models of VSMCs have been used to investigate the effects of 6-MP and its metabolites. Studies have shown that 6-MP can have an anti-proliferative effect on VSMCs. nih.gov Furthermore, research indicates that 6-MP can induce mineralization in VSMCs through a process that involves the production of reactive oxygen species. nih.gov

Assessment of Specific Biological Activities In Vitro

The biological activities of 6-methylthioinosine, primarily through its phosphorylated form MeTIMP, have been characterized through various in vitro assays.

A primary mechanism of action for thiopurines is the inhibition of cellular proliferation. The metabolite 6-methylthioinosine plays a crucial role in this process.

Inhibition of De Novo Purine Synthesis: The conversion of 6-methylthioinosine to MeTIMP is a critical step. MeTIMP is a potent inhibitor of the enzyme amidophosphoribosyltransferase, which catalyzes the first committed step in the de novo purine synthesis pathway. uni.lu By blocking this pathway, MeTIMP depletes the intracellular pool of purine nucleotides necessary for DNA and RNA synthesis, thereby halting cell proliferation. nih.govnih.gov This antiproliferative effect has been demonstrated in various cancer cell lines. nih.gov

| Compound/Metabolite | Target Enzyme | Biological Effect |

| Methylthioinosine monophosphate (MeTIMP) | Amidophosphoribosyltransferase | Inhibition of de novo purine synthesis, leading to antiproliferative activity. uni.lu |

Recent research has uncovered another layer of thiopurine cytotoxicity involving the induction of cellular stress.

Oxidative Stress in T-Lymphocytes: Studies using Jurkat T-lymphocytes have shown that treatment with thiopurines like 6-MP and 6-thioguanine can lead to a significant induction of oxidative stress. nih.gov This is characterized by an increase in the production of reactive oxygen species (ROS). nih.govresearchgate.net The accumulation of ROS can damage cellular components such as proteins, lipids, and DNA, contributing to cell death. nih.govmdpi.com

ROS in Vascular Smooth Muscle Cells: In the context of VSMCs, the production of ROS has been linked to the effects of 6-MP. nih.gov Oxidative stress in VSMCs is known to be a contributing factor to vascular pathology, and the induction of ROS by thiopurine metabolites may play a role in the observed effects on these cells. nih.govmdpi.com Generally, high levels of ROS in cancer cells can lead to apoptosis, while moderate levels can promote proliferation and survival. nih.govnih.gov

Influence on Cellular Differentiation Processes (e.g., Osteo-Chondrocyte-like Trans-differentiation)

There is currently a lack of available scientific literature and research data regarding the specific influence of 6-Methylthioinosine on cellular differentiation processes, including osteo-chondrocyte-like trans-differentiation. Extensive searches of preclinical and in vitro studies did not yield any results detailing the effects of this particular compound on the differentiation pathways of osteocytes or chondrocytes. Consequently, no data tables or detailed research findings on this topic can be provided at this time.

Ex Vivo Models for Tissue-Level Pathophysiological Studies

Similarly, a thorough review of existing research has found no evidence of 6-Methylthioinosine being utilized in ex vivo models for tissue-level pathophysiological studies. The scientific community has not published any studies that employ this compound in experimental setups using tissues outside of a living organism to investigate disease processes. As such, there are no detailed research findings or data tables to present for this section.

Chemical Synthesis and Development of 6 Methylthioinosine Analogs and Derivatives

Synthetic Approaches for 6-Methylthioinosine (B81876) and its Phosphorylated Forms

The synthesis of 6-methylthioinosine (Me6MPR) and its phosphorylated metabolites can be achieved through both biosynthetic and chemical routes. In biological systems, these compounds are products of the complex metabolic pathway of thiopurine drugs.

Biosynthetic Pathways: The primary biosynthetic route originates from the prodrug 6-mercaptopurine (B1684380) (6-MP). This process involves several enzymatic steps to produce 6-methylthioinosine 5'-monophosphate (6-MeTIMP), which is then further phosphorylated.

Conversion to 6-Thioinosine 5'-monophosphate (TIMP): 6-MP is first converted to 6-thioinosine 5'-monophosphate (TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT). mdpi.comnih.gov

Methylation to 6-Methylthioinosine 5'-monophosphate (MeTIMP): The key step in the formation of 6-methylthioinosine derivatives is the S-methylation of TIMP. The enzyme thiopurine S-methyltransferase (TPMT) catalyzes this reaction, transferring a methyl group to form 6-methylthioinosine 5'-monophosphate (MeTIMP), also known as 6-methylmercaptopurine (B131649) ribonucleotide (6-MMPR). mdpi.comnih.gov MeTIMP is a potent inhibitor of de novo purine (B94841) synthesis. mdpi.comnih.gov

Sequential Phosphorylation: MeTIMP is subsequently phosphorylated by cellular kinases to its active diphosphate (B83284) and triphosphate forms. Nucleotide monophosphate kinases convert MeTIMP to 6-methylthioinosine 5'-diphosphate (MeTIDP), and nucleoside diphosphate kinases then generate 6-methylthioinosine 5'-triphosphate (MeTITP). mdpi.com

The following table summarizes the key enzymatic steps in the biosynthesis of 6-methylthioinosine and its phosphorylated forms.

| Precursor | Enzyme | Product |

| 6-Mercaptopurine (6-MP) | Hypoxanthine-guanine phosphoribosyltransferase (HPRT) | 6-Thioinosine 5'-monophosphate (TIMP) |

| 6-Thioinosine 5'-monophosphate (TIMP) | Thiopurine S-methyltransferase (TPMT) | 6-Methylthioinosine 5'-monophosphate (MeTIMP) |

| 6-Methylthioinosine 5'-monophosphate (MeTIMP) | Monophosphate Kinase | 6-Methylthioinosine 5'-diphosphate (MeTIDP) |

| 6-Methylthioinosine 5'-diphosphate (MeTIDP) | Diphosphate Kinase | 6-Methylthioinosine 5'-triphosphate (MeTITP) |

Table 1: Enzymatic Synthesis of 6-Methylthioinosine Phosphorylated Forms.

Chemical Synthesis: Chemical synthesis provides an alternative route to produce 6-methylthioinosine and its derivatives for research purposes. One established method involves the coupling of a purine base with a protected ribose sugar. For instance, 6-methylpurine-β-D-riboside (an alternative name for 6-methylthioinosine) has been synthesized by coupling 6-methylpurine (B14201) with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose, which exclusively produces the desired β-D-anomer. Another approach starts with a modified purine ribonucleoside, such as using 6-chloropurine (B14466) riboside as a precursor, which can then be chemically modified to introduce the 6-methylthio group. nih.gov The phosphorylated forms, including the monophosphate, diphosphate, and triphosphate, are also commercially available, indicating the existence of established chemical or enzymatic phosphorylation protocols. mdpi.com

Design and Synthesis of Modified 6-Methylthioinosine Derivatives and Analogs

To explore structure-activity relationships and develop compounds with novel biological activities, various analogs and derivatives of 6-methylthioinosine have been designed and synthesized. These modifications often target the purine ring, the ribose sugar, or the phosphate (B84403) group.

Cyclic Analogs: A notable synthetic derivative is 6-methylthioinosine-3',5'-cyclic monophosphate . This compound is a synthetic nucleotide analog designed to mimic endogenous cyclic nucleotides like cAMP and cGMP, which are crucial second messengers in cellular signaling. ontosight.ai The synthesis and biological evaluation of this cyclic analog have been explored to understand its potential to modulate cellular processes like cell growth and differentiation by interacting with enzymes such as cyclic phosphodiesterases. ontosight.aitdl.org

Sugar-Modified Analogs: Modifications to the ribose moiety have been investigated to create prodrugs or alter enzymatic recognition. For example, sugar-modified nucleosides such as 9-(6-deoxy-β-D-allofuranosyl)-6-methylpurine and 9-(6-deoxy-5-C-methyl-β-D-ribo-hexofuranosyl)-6-methylpurine have been synthesized. nih.gov These syntheses involve multi-step preparations of modified glycosyl donors followed by coupling with silylated 6-methylpurine under Vorbrüggen glycosylation conditions. nih.gov The goal of such modifications is often to create prodrugs that are poor substrates for human enzymes but can be selectively activated by target enzymes, such as those in cancer gene therapy approaches. nih.gov

Purine-Modified Analogs and Prodrugs: The 6-methylthiopurine riboside structure serves as a precursor for creating other modified adenosine (B11128) nucleosides. A postsynthetic modification strategy allows for the synthesis of oligoribonucleotides containing various N⁶-alkyladenosines. nih.gov In this method, a precursor oligoribonucleotide containing 6-methylthiopurine riboside residues is treated to generate derivatives like N⁶-isopentenyladenosine (i⁶A) and N⁶-methyladenosine (m⁶A). nih.gov This highlights the utility of the 6-methylthio group as a versatile chemical handle for further modification.

Similarly, prodrug strategies developed for related thiopurines, such as 6-thioguanosine (B559654) monophosphate (6sGMP), offer insights into potential modifications for 6-methylthioinosine. acs.org These approaches often involve masking the phosphate group with biolabile protecting groups to enhance cell membrane permeability. acs.org

The table below lists some of the synthesized analogs and their key structural modifications.

| Analog/Derivative | Structural Modification | Synthetic Approach |

| 6-Methylthioinosine-3',5'-cyclic monophosphate | Ribose is cyclized with the phosphate group at the 3' and 5' positions. | Chemical synthesis from 6-methylthioinosine. ontosight.aitdl.org |

| 9-(6-deoxy-β-D-allofuranosyl)-6-methylpurine | Modification of the ribose sugar (6-deoxy-allo-furanosyl). | Vorbrüggen glycosylation using a modified sugar donor. nih.gov |

| N⁶-Isopentenyladenosine (i⁶A) | Replacement of the 6-methylthio group with an N⁶-isopentenyl group. | Postsynthetic modification of an oligoribonucleotide containing 6-methylthiopurine riboside. nih.gov |

Table 2: Examples of Modified 6-Methylthioinosine Derivatives and Analogs.

Preparation of Radiolabeled and Stable Isotope-Labeled Analogs for Metabolic Tracing

To study the complex metabolic fate of thiopurines and quantify their metabolites in biological systems, radiolabeled and stable isotope-labeled analogs of 6-methylthioinosine are indispensable tools. nih.govdoi.org These tracers allow for the unambiguous tracking of atoms through metabolic networks. nih.gov

Stable Isotope-Labeled Analogs: Stable isotope labeling (SIL) is a powerful technique used in metabolomics and pharmacokinetic studies. nih.govdoi.org Analogs are synthesized with heavy isotopes such as ¹³C, ¹⁵N, or deuterium (B1214612) (²H), which can be detected by mass spectrometry. For example, 6-Methylthioinosine Triphosphate-¹³CD₃ is a commercially available stable isotope-labeled analog where the methyl group and one carbon atom in the purine ring are replaced with their heavy isotopes. lgcstandards.com Such compounds are invaluable as internal standards for the accurate quantification of the endogenous, unlabeled metabolite in complex biological samples like cell lysates or plasma. mdpi.com The synthesis of these labeled compounds often involves using labeled precursors in the established chemical synthesis routes.

Radiolabeled Analogs: Radiolabeling, typically with isotopes like ¹⁴C or ³H, is another classic approach for metabolic tracing. Studies have utilized precursors like ¹⁴C-labeled 6-mercaptopurine to track its conversion through the entire metabolic pathway, including the formation of 6-methylthioinosine nucleotides. asm.orgnih.govnih.gov The radioactivity allows for sensitive detection and quantification of all downstream metabolites, providing crucial data on metabolic flux and drug disposition. ashpublications.org For instance, assays using [8-¹⁴C]MP have been employed to measure the formation of TIMP and subsequent metabolites in human leukemic leukocytes. asm.org Similarly, the transport and accumulation of 6-MP in lymphocytes have been analyzed using ¹⁴C-labeled 6-MP. nih.gov While direct synthesis of radiolabeled 6-methylthioinosine is less commonly detailed, its formation from labeled precursors is a well-established method for its study. asm.orgashpublications.org

The use of these labeled compounds is summarized below.

| Labeled Analog Type | Isotope(s) Used | Application | Example |

| Stable Isotope-Labeled | ¹³C, D (²H) | Internal standard for quantitative mass spectrometry. mdpi.comlgcstandards.com | 6-Methylthioinosine Triphosphate-¹³CD₃ |

| Radiolabeled Precursor | ¹⁴C | Tracing metabolic pathways and quantifying metabolite formation. asm.orgashpublications.org | [8-¹⁴C]6-Mercaptopurine |

Table 3: Labeled Analogs for Metabolic Tracing.

Advanced Analytical Methodologies for Quantification and Characterization

High-Performance Liquid Chromatography (HPLC) for Nucleotide Separation and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a foundational technique for the separation and quantification of nucleotides, including 6-methylthioinosine (B81876) and its related compounds. nih.govqut.edu.au Due to the polar nature of nucleotides, which results in poor retention in standard reversed-phase chromatography, specialized approaches are required. diva-portal.org

Reversed-Phase Chromatography with Ion-Pairing Agents

Reversed-phase HPLC, a widely used chromatographic technique, is often adapted for the analysis of polar compounds like 6-methylthioinosine nucleotides through the use of ion-pairing agents. nih.govtechnologynetworks.com These agents are added to the mobile phase to form neutral, hydrophobic ion pairs with the charged analytes. technologynetworks.comitwreagents.com This increased hydrophobicity enhances the interaction with the non-polar stationary phase (typically C18), allowing for improved retention and separation. technologynetworks.comitwreagents.com

Tetrabutylammonium is a commonly used ion-pairing agent for this purpose. diva-portal.org The use of ion-pairing agents allows for the successful separation of various thiopurine nucleotides, including the mono-, di-, and triphosphate forms of 6-methylthioinosine. diva-portal.org Some methods have been developed to quantify 6-thioguanine (B1684491) nucleotides, 6-thioinosinic acid, and 6-methylmercaptopurine (B131649) metabolites in a single analysis using this approach. nih.gov

A key advantage of this method is the ability to use UV detectors, which are common in HPLC systems. To ensure high sensitivity, the selected ion-pairing reagents should have minimal UV absorption themselves. itwreagents.com

Ion-Exchange Chromatography

Ion-exchange chromatography (IEC) is another powerful technique for separating charged molecules like nucleotides. ksu.edu.sa This method utilizes a stationary phase with charged functional groups that interact with analyte ions of the opposite charge. ksu.edu.sa For the analysis of negatively charged molecules like 6-methylthioinosine phosphates, anion-exchange chromatography is employed. ksu.edu.saru.nl

In this technique, a resin or gel matrix with covalently bonded positively charged functional groups is used as the stationary phase. ksu.edu.sa The negatively charged nucleotides are retained on the column and can be eluted by changing the ionic strength or pH of the mobile phase. ksu.edu.sa Anion-exchange HPLC has been successfully used to determine intracellular mono-, di-, and triphosphate (methyl)thiopurine nucleotides in a single run. ru.nl Some research has combined anion-exchange chromatography with tandem mass spectrometry (IEC-ESI-MS/MS) for the determination of various thiopurine metabolites. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard for the quantification of cytotoxic anticancer drugs and their metabolites due to its exceptional specificity, selectivity, and sensitivity. unil.cheag.com This technique combines the separation capabilities of liquid chromatography with the precise detection and quantification offered by tandem mass spectrometry. eag.com The dual specificity based on both retention time and mass fragmentation of the compounds makes it a highly reliable method. unil.ch

Simultaneous Quantitation of Mono-, Di-, and Triphosphates

A significant advantage of LC-MS/MS is its ability to simultaneously quantify multiple analytes in a single run. unil.ch Several robust LC-MS/MS methods have been developed for the simultaneous measurement of the mono-, di-, and triphosphate forms of thioguanosine and methylthioinosine in biological samples like red blood cells. researchgate.netnih.gov

These methods are crucial for obtaining a comprehensive profile of thiopurine metabolism. acs.orgnih.gov For instance, a highly specific and sensitive LC-MS/MS method was developed for the simultaneous quantitation of eleven mono-, di-, and triphosphates of thioguanosine, methylthioinosine, methylthioguanosine, and thioinosine. acs.orgnih.gov This allows for a more detailed understanding of the metabolic pathways and their potential impact on therapeutic outcomes. acs.orgnih.gov

The following table summarizes the parameters for an LC-MS/MS method for the simultaneous quantification of 6-methylthioinosine phosphates.

| Parameter | Value |

| Analytes | 6-Methylthioinosine-5'-monophosphate, 6-Methylthioinosine-5'-diphosphate, 6-Methylthioinosine-5'-triphosphate |

| Internal Standard | [2H3]-methotrexate |

| Column | Thermo Electron Biobasic AX column (2.1 mm × 50 mm, 5 µm) |

| Ionization Mode | ESI+ |

| Run Time | 6.5 minutes |

| Linearity Range | 0.1–10 µM |

| Matrix | Erythrocytes |

| Sample Preparation | Protein precipitation |

| This data is based on a published LC-MS/MS method for the analysis of thiopurine metabolites. unil.ch |

Validation of Analytical Methods in Research Applications

The validation of analytical methods is a critical process to ensure that the method is suitable for its intended purpose, providing reliable and reproducible results. europa.euunnes.ac.id This is particularly important in clinical and research applications where accuracy is paramount. researchgate.netresearchgate.net Validation encompasses several key parameters, including selectivity, linearity, accuracy, precision, and robustness. europa.euresearchgate.net

For LC-MS/MS methods used to quantify 6-methylthioinosine and its metabolites, validation studies have demonstrated high accuracy and precision. For example, one method reported an intra- and inter-assay variability below 8% and an accuracy of 92% to 107% in spiked quality control samples. acs.orgnih.gov Another study showed that their method met validation criteria for selectivity, linearity, accuracy, and precision with a recovery of over 80%. researchgate.net The validation process ensures that the analytical method provides a high degree of certainty in the measured concentrations. unil.ch

Alternative Detection Methods: UV and Fluorescence Spectroscopy

While LC-MS/MS offers the highest sensitivity and specificity, other detection methods like UV and fluorescence spectroscopy are also utilized, often in conjunction with HPLC. diva-portal.org

UV spectroscopy is a common detection method in HPLC. itwreagents.com Thiopurine metabolites, including 6-methylthioinosine, can be detected using UV absorption. diva-portal.org However, for increased sensitivity and selectivity, fluorescence detection can be employed. chromatographyonline.comlambda-at.com

Fluorescence spectrophotometry can offer significantly lower detection limits than UV-Vis spectrophotometry, sometimes by up to three orders of magnitude. lambda-at.com This is because fluorescence measures emitted light directly against a low background, whereas UV-Vis measures the small difference between the incident and transmitted light. lambda-at.com For some analyses, derivatization is used to make the target molecules fluorescent, thereby enhancing the sensitivity and selectivity of the method. chromatographyonline.com A combined approach using both UV absorption and fluorescence detection has been used for the analysis of thiopurine mono-, di-, and triphosphates. diva-portal.orgresearchgate.net

A multimodal spectroscopic approach known as Absorbance-Transmission Excitation Emission Matrix (A-TEEM) combines UV/Vis absorbance and 3D fluorescence for a rapid and comprehensive analysis. horiba.com This technique has shown potential as a robust tool for samples with complex matrices and low concentrations of analytes. horiba.com

Optimized Sample Preparation Strategies for Biological Matrices in Research

The analysis of 6-MTI and its related compounds from complex biological matrices, such as red blood cells (RBCs), requires meticulous sample preparation to ensure the accuracy and reliability of the results. researchgate.net The primary goals of these strategies are to efficiently extract the analytes of interest, remove interfering substances, and maintain the stability of the analytes throughout the process.

A critical first step in preparing biological samples for the analysis of 6-MTI nucleotides is the removal of proteins, which can interfere with chromatographic separation and mass spectrometric detection. Several deproteinization and extraction methods have been employed, with acid precipitation being a common and effective approach.

Perchloric Acid (PCA) Precipitation: The use of perchloric acid is a well-established method for deproteinizing samples containing thiopurine metabolites. researchgate.netcancerindex.org This procedure involves adding PCA to the sample, often in the presence of a reducing agent like dithiothreitol (B142953) (DTT), to precipitate proteins. researchgate.net The sample is then centrifuged to separate the protein-free supernatant containing the analytes. In some protocols, a heating step follows deproteinization to hydrolyze the nucleotide metabolites to their corresponding bases for analysis. researchgate.netcancerindex.org This hydrolysis simplifies the analytical process by converting the various phosphorylated forms into a single measurable entity.

Trichloroacetic Acid (TCA) Precipitation: Another method for deproteinization involves the use of trichloroacetic acid. nih.gov Similar to PCA, TCA effectively precipitates proteins from the sample matrix. nih.gov

Solvent Precipitation: Organic solvents are also utilized for protein precipitation. One method involves the use of dichloromethane (B109758) and methanol (B129727) to precipitate proteins from RBC lysates. diva-portal.org

The choice of deproteinization agent and subsequent extraction steps can significantly impact the recovery of the analytes. For instance, modifications to extraction processes have been shown to increase recovery efficiency from as low as 40% to over 80%. researchgate.net

A comparative table of common deproteinization and extraction procedures is provided below:

| Method | Procedure | Key Features | Reported Recovery | References |

| Perchloric Acid (PCA) with DTT | Addition of PCA and DTT to the sample, followed by centrifugation. May include a heating step for hydrolysis. | Protects thio-containing compounds from oxidation. | Mean recoveries of 73.1% for 6-TGN and 84.0% for Me6-MPN derivatives have been reported. | researchgate.net |

| Trichloroacetic Acid (TCA) | Addition of TCA to the sample, followed by centrifugation. | Standard protein precipitation method. | - | nih.gov |

| Dichloromethane and Methanol | Precipitation of proteins using a mixture of dichloromethane and methanol. | An alternative to acid precipitation. | - | diva-portal.org |

This table provides a summary of different deproteinization and extraction methods used for 6-Methylthioinosine and related compounds. The reported recovery rates can vary based on the specific protocol and analyte.

Maintaining the integrity of 6-MTI and its phosphorylated forms during sample preparation and analysis is paramount. These compounds can be susceptible to degradation, and several stabilizing agents are often incorporated into the analytical workflow.

EDTA (Ethylenediaminetetraacetic acid): EDTA is a chelating agent commonly added to samples to inhibit the activity of enzymes that can degrade nucleotides, such as dNTP hydrolyzing enzymes. researchgate.netasm.org However, the use of EDTA requires careful consideration, as it has been observed to significantly reduce the peak areas of some thiopurine nucleotides, including 6-methylthioinosine 5′-diphosphate (MeTIDP) and 6-methylthioinosine monophosphate (MeTIMP), when compared to samples prepared in a phosphate (B84403) buffer solution. mdpi.com For instance, the peak area for MeTIDP in an EDTA solution was only 19.63% of that in a phosphate buffer, and for MeTIMP, it was a mere 1.4%. mdpi.com

DTT (Dithiothreitol): As a strong reducing agent, DTT is crucial for protecting the thiol groups of 6-MTI and other thiopurine metabolites from oxidation during sample processing. researchgate.netresearchgate.net It is often used in conjunction with perchloric acid during deproteinization. researchgate.net

Rac Family Small GTPases Inhibitors: To further ensure the stability of thiopurine nucleotides, inhibitors of the Rac family of small GTPases, such as EHT 1864, have been innovatively incorporated into analytical methods. researchgate.net Thiopurine triphosphates can bind to Rac1, and inhibiting this interaction can prevent subsequent metabolic events and preserve the analyte. researchgate.net

The following table summarizes the key stabilizing agents and their functions:

| Stabilizing Agent | Function | Considerations | References |

| EDTA | Inhibits dNTP hydrolyzing enzymes. | Can significantly reduce the signal of certain thiopurine nucleotides during analysis. | researchgate.netasm.orgmdpi.com |

| DTT | Protects thiol groups from oxidation. | Commonly used with acid deproteinization. | researchgate.netresearchgate.net |

| Rac Family Small GTPases Inhibitors (e.g., EHT 1864) | Prevents the binding of thiopurine triphosphates to Rac1, enhancing analyte stability. | An innovative approach to improve the stability of phosphorylated metabolites. | researchgate.net |

This table outlines the roles and important considerations for common stabilizing agents used in the analysis of 6-Methylthioinosine.

Research Perspectives on the Role of 6 Methylthioinosine in Disease Models

Mechanistic Contributions in Hematological Malignancies (e.g., Acute Lymphoblastic Leukemia)

6-Methylthioinosine (B81876), primarily through its phosphorylated form, 6-methylthioinosine monophosphate (MeTIMP), plays a significant role in the cytotoxic effects of thiopurine drugs used in treating hematological malignancies. cancerindex.orgnih.gov Thiopurines like 6-mercaptopurine (B1684380) (6-MP) are prodrugs that undergo intracellular metabolism to form various active metabolites. cancerindex.org MeTIMP, a key metabolite of 6-MP, is a potent inhibitor of the de novo purine (B94841) synthesis (DNPS) pathway. cancerindex.orgnih.govnih.govaacrjournals.org By blocking this pathway, MeTIMP depletes the pool of purine nucleotides necessary for DNA and RNA synthesis, thereby inhibiting the proliferation of rapidly dividing cancer cells and inducing cell death. nih.govnih.gov This inhibition of DNPS is a crucial mechanism of action, distinct from the DNA incorporation of other metabolites like thioguanine nucleotides (TGNs). nih.govnih.gov

A significant portion of human cancers, including various hematological malignancies, exhibit a homozygous deletion of the gene for methylthioadenosine phosphorylase (MTAP). cancerindex.orgnih.govresearchgate.net The MTAP gene is located near the CDKN2A tumor suppressor gene on chromosome 9p and is often co-deleted. researchgate.netfrontiersin.org MTAP is a critical enzyme in the purine salvage pathway, responsible for converting 5'-deoxy-5'-methylthioadenosine (MTA) into adenine (B156593) and 5-methylthioribose-1-phosphate. nih.gov

Cells lacking functional MTAP cannot salvage adenine from MTA and become heavily dependent on the de novo purine synthesis (DNPS) pathway for their purine supply. nih.govaacrjournals.orgnih.gov This metabolic vulnerability makes MTAP-deleted cancer cells hypersensitive to drugs that inhibit DNPS. aacrjournals.orgnih.govresearchgate.net Since 6-MP is metabolized to MeTIMP, a potent DNPS inhibitor, MTAP-deleted tumors show increased sensitivity to 6-MP. cancerindex.orgnih.govnih.gov This creates a therapeutic window, as normal, MTAP-proficient cells can bypass the DNPS blockade by using the salvage pathway, making them less susceptible to the drug's toxicity. cancerindex.orgnih.gov This targeted approach suggests that thiopurines, particularly 6-MP, could be more effective in patients with MTAP-deleted cancers. nih.govnih.govaacrjournals.org

Table 1: Cancers with Reported Frequency of MTAP Deficiency

| Cancer Type | Reported Frequency of MTAP Deletion/Loss |

| Mesothelioma | High Percentage nih.govresearchgate.net |

| Glioblastoma / Gliomas | High Percentage nih.govresearchgate.netjcancer.org |

| Pancreatic Cancer | ~20-40% nih.govfrontiersin.orgjcancer.org |

| Non-Small Cell Lung Cancer (NSCLC) | High Percentage nih.govjcancer.org |

| Bladder Cancer | ~36% (in cell lines) frontiersin.org |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | ~16% (in childhood B-lineage ALL) nih.govjcancer.org |

| Diffuse Large B-cell Lymphoma | 37.5% (6 of 16) nih.gov |

| Melanoma | High Percentage researchgate.net |

| Osteosarcoma | High Percentage researchgate.net |

| Biliary Tract Cancer | High Percentage researchgate.net |

Laboratory studies using cancer cell lines have provided direct evidence for the enhanced antileukemic effect of thiopurines in the context of MTAP deficiency. Research using a T-cell acute lymphoblastic leukemic (T-ALL) cell line, Jurkat, demonstrated that cells lacking MTAP expression were significantly more sensitive to 6-MP compared to the same cells engineered to express MTAP. nih.govresearchgate.net

In these in vitro models, the cytotoxic effect of 6-MP in MTAP-deficient cells could be partially reversed by supplementing the culture medium with hypoxanthine (B114508), confirming that the cell death was primarily due to the inhibition of the DNPS pathway. researchgate.net Furthermore, studies using methyl mercaptopurine riboside (MMPR), a compound that is directly converted intracellularly to MeTIMP, showed markedly higher toxicity in MTAP-deficient cells. nih.govnih.gov One clinical study observed a trend where high concentrations of methylthioinosine nucleotides (meTIN) were associated with a better in vitro antileukemic effect of 6MP in samples from children with acute lymphoblastic leukemia. nih.gov Conversely, another study noted that while 6-methylthioinosine was effective against mouse L1210 leukemia cells, it was ineffective in human acute leukemia patients, a difference attributed to the absence of the enzyme phosphoribosylpyrophosphate amidotransferase (PRPPATase) in human leukemic leukocytes. asm.org

Table 2: In Vitro Sensitivity to Thiopurines based on MTAP Status

| Cell Line | Cancer Type | MTAP Status | Observation |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | Deficient (-) | Markedly higher sensitivity to 6-MP and MMPR. nih.govresearchgate.net |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | Proficient (+) (transfected) | Reduced sensitivity to 6-MP and MMPR. nih.govresearchgate.net |

| A549 | Lung Cancer | Deficient (-) | Markedly higher sensitivity to 6-MP and MMPR. nih.govresearchgate.net |

| A549 | Lung Cancer | Proficient (+) (transfected) | Reduced sensitivity to 6-MP and MMPR. nih.govresearchgate.net |

Role in Immunomodulatory Processes (e.g., in Inflammatory Bowel Disease Research Models)

Thiopurine drugs, which are metabolized to 6-methylthioinosine and other compounds, are used as immunomodulators in inflammatory and autoimmune conditions like Inflammatory Bowel Disease (IBD). nih.govmdpi.com In the context of IBD, the therapeutic effect is linked to the suppression of an overactive immune response, particularly T-cell mediated inflammation. nih.govcriver.com

The metabolite 6-methylthioinosine monophosphate (MeTIMP) contributes to this immunosuppressive effect by inhibiting de novo purine synthesis in lymphocytes. nih.govmdpi.com Activated T-lymphocytes, which are key drivers of inflammation in IBD, have a high demand for purines to support their proliferation. nih.gov By blocking DNPS, MeTIMP inhibits the synthesis of DNA and RNA, leading to the suppression of lymphocyte proliferation and inducing apoptosis (programmed cell death) in activated T-cells. nih.govnih.gov This depletion of proliferating immune cells helps to attenuate the intestinal inflammation characteristic of IBD. Animal models of IBD, such as the T-cell transfer model of colitis, are crucial for studying these mechanisms as they replicate the T-cell driven pathology of the human disease. criver.com

Exploration of Vascular Calcification Mechanisms

Vascular calcification, the pathological deposition of calcium salts in blood vessels, is an active, regulated process resembling bone formation, often involving the trans-differentiation of vascular cells. revistanefrologia.commdpi.com Research has uncovered a potential role for thiopurine metabolites, including 6-methylthioinosine, in this process. A study investigating the effects of 6-mercaptopurine (6-MP) on vascular cells found that it promotes mineralization both in vitro and ex vivo. nih.gov

The mechanism involves the trans-differentiation of vascular smooth muscle cells (VSMCs) into an osteo-chondrocyte-like phenotype, which are cells that can deposit calcium. nih.gov The study demonstrated that 6-MP and its metabolic products, specifically 6-thioguanine (B1684491) nucleotides and 6-methyl-thio-inosine monophosphate, have a significant impact on this cellular calcification process. nih.gov A major contributor to this effect is the induction of oxidative stress. The production of reactive oxygen species (ROS) by 6-MP metabolites appears to be a key trigger for the signaling pathways that lead to the expression of osteogenic markers and subsequent calcium deposition by VSMCs. nih.gov These findings suggest a potential mechanism by which these metabolites could contribute to the progression of arteriosclerosis. nih.gov

Investigation of Antiviral Mechanisms in Viral Replication Models

6-methylthioinosine (also known as 6-methylmercaptopurine (B131649) riboside, 6MMPr) has been identified as a metabolite with significant antiviral properties. nih.gov Research using a model for Flaviviridae viruses, bovine viral diarrhea virus (BVDV), showed that 6MMPr is the most potent antiviral metabolite of the prodrug azathioprine (B366305). nih.gov The antiviral activity in this model was found to be antagonized by the addition of adenosine (B11128). nih.gov

The mechanism of action is linked to host cell metabolic pathways. The conversion of thiopurine precursors to the active antiviral form, 6MMPr, requires the host enzyme thiopurine methyltransferase (TPMT). nih.gov A broader proposed antiviral mechanism for 6-methylthioinosine and related compounds is the inhibition of de novo purine synthesis. nih.gov Viruses rely on the host cell's metabolic machinery, including nucleotide synthesis, for their own replication. nih.gov By inhibiting the production of purines via the DNPS pathway, metabolites like 6-methylthioinosine monophosphate (MeTIMP) can effectively starve the virus of the necessary building blocks for its genetic material, thereby suppressing viral replication. nih.gov

Involvement in Purine Salvage Pathways in Parasitic Organisms (e.g., Plasmodium falciparum)

Parasitic protozoa like Plasmodium falciparum, the causative agent of malaria, are incapable of synthesizing purines de novo and are entirely dependent on salvaging them from their host. scispace.comosti.gov This metabolic dependency makes the purine salvage pathway an attractive target for therapeutic intervention. P. falciparum utilizes a unique pathway to recycle purines that involves 6-methylthioinosine (MTI) as a key intermediate. scispace.comresearchgate.net

In the parasite, the polyamine synthesis pathway produces 5'-methylthioadenosine (MTA) as a byproduct. researchgate.net Unlike in humans, who use the MTAP enzyme, P. falciparum employs a two-step process to convert MTA into a usable purine base. First, the enzyme adenosine deaminase (PfADA) converts MTA to 6-methylthioinosine (MTI). scispace.comosti.gov Subsequently, the enzyme purine nucleoside phosphorylase (PfPNP) catalyzes the phosphorolysis of MTI to generate hypoxanthine, a crucial precursor for the synthesis of the parasite's nucleic acids. scispace.comresearchgate.netuniprot.org The dual specificity of these parasitic enzymes, which can process both canonical and methylthiopurine nucleosides, is distinct from their human counterparts. scispace.comosti.gov This unique metabolic route highlights PfPNP as a critical node, and its inhibition presents a specific strategy for developing antimalarial drugs. osti.govosti.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.